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Compound of Interest

Compound Name: 5-Chloronicotinic acid

Cat. No.: B183958

Abstract

5-Chloronicotinic acid is a highly versatile heterocyclic building block that has become
indispensable in the field of medicinal chemistry. Its unique trifecta of reactive sites—the
pyridine ring, a carboxylic acid, and a strategically placed chlorine atom—provides a robust
platform for the synthesis of diverse and complex molecular architectures. This guide offers an
in-depth exploration of the applications of 5-Chloronicotinic acid, moving beyond simple
recitation of facts to explain the causality behind its utility in drug discovery. We will dissect its
reactivity, provide detailed, field-proven protocols for its modification, and illustrate its role in the
synthesis of biologically active agents. This document is intended for researchers, medicinal
chemists, and drug development professionals seeking to leverage this powerful intermediate
in their synthetic programs.

Foundational Profile: Physicochemical Properties
and Reactivity

5-Chloronicotinic acid is a white to off-white solid at room temperature.[1] Structurally, it is a
pyridine derivative, possessing both the basic nitrogen of the pyridine ring and an acidic
carboxylic acid group.[1] This amphoteric nature requires careful consideration of pH during
synthetic manipulations. The true synthetic power of this molecule, however, lies in the distinct
reactivity of its three primary functional regions, which can be selectively addressed to build
molecular complexity.
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Table 1: Physicochemical Properties of 5-Chloronicotinic Acid

Property Value Reference(s)
CAS Number 22620-27-5 [2][3]
Molecular Formula CeH4CINO2 [2][3]
Molecular Weight 157.55 g/mol [2][3]
White to almost white
Appearance [1112]
powder/crystal
Melting Point 168 - 172 °C [2]
5-Chloro-3-pyridinecarboxylic
Synonyms [2]

acid

The molecule's utility stems from three key points of chemical reactivity, which allow for
orthogonal chemical modifications—a highly desirable trait in a synthetic building block.

Diagram 1: Key reactive sites of 5-Chloronicotinic acid.

e The Carboxylic Acid: This group is the primary handle for building out molecular scaffolds,
most commonly through amide bond formation. It can be readily activated or converted to
esters, or even reduced to an alcohol, providing numerous pathways for diversification.[1]

o The Chlorine Atom: Positioned on the pyridine ring, the chlorine atom is a versatile functional
group. It activates the ring for certain reactions and can be displaced via nucleophilic
aromatic substitution, allowing for the introduction of new fragments. Its presence also
significantly modulates the electronic properties and lipophilicity of the final compound.

e The Pyridine Nitrogen: The basic nitrogen atom influences the molecule's solubility and
provides a site for salt formation. In advanced applications, it can act as a ligand for metal
catalysts, directing reactions to other parts of the molecule.

Core Synthetic Applications in Drug Discovery
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The true value of an intermediate is demonstrated through its successful application. 5-
Chloronicotinic acid serves as a crucial starting material for a range of biologically active
molecules, from antivirals to agents targeting neurological disorders.[2]

Amide Bond Formation: A Cornerstone of Medicinal
Chemistry

The formation of an amide bond is one of the most frequently performed reactions in medicinal
chemistry. It connects a carboxylic acid and an amine, two of the most common functional
groups found in building block libraries. The direct reaction is unfavorable; therefore, the
carboxylic acid must first be "activated".[4][5] 5-Chloronicotinic acid is an ideal substrate for
this process, where it is typically converted to a highly reactive acyl chloride or activated ester,
which then readily couples with a desired amine.[4]

Diagram 2: General workflow for amide synthesis using 5-Chloronicotinic acid.

Case Study: Synthesis of Nevirapine Analogues

Nevirapine is a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the
treatment of HIV-1.[6] The core structure of nevirapine is a dipyridodiazepinone ring system. 5-
Chloronicotinic acid is a valuable precursor for creating analogues of nevirapine, which are
synthesized to study metabolic profiles, overcome drug resistance, or improve safety profiles.
[6][7] The synthesis leverages the dual reactivity of a chloronicotinic acid derivative, which first
undergoes amidation and is then subjected to an intramolecular cyclization to form the
characteristic seven-membered diazepine ring.

Diagram 3: Conceptual pathway to Nevirapine analogues.

This synthetic strategy is powerful because it allows for variation at multiple points. Different
amines can be used in the coupling step, and modifications can be made to the other pyridine
ring, enabling the creation of large libraries of compounds for structure-activity relationship
(SAR) studies.

The 5-Chloronicotinic Acid Pharmacophore

In drug design, a pharmacophore is defined as the essential ensemble of steric and electronic
features necessary for optimal interaction with a specific biological target.[8] Derivatives of 5-
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Chloronicotinic acid often contain a potent pharmacophore.
Diagram 4: Pharmacophoric features of a 5-chloronicotinamide derivative.

o Aromatic/mt-Stacking Region: The pyridine ring can engage in 1t-1t stacking or hydrophobic
interactions within a protein's binding pocket.

» Hydrogen Bond Acceptor/Donor: The amide linkage formed from the carboxylic acid is a
classic hydrogen bond donor (N-H) and acceptor (C=0), providing critical directional
interactions to anchor the molecule to its target.

» Hydrophobic/Halogen Bond Region: The chlorine atom enhances lipophilicity, which can
improve membrane permeability. Furthermore, chlorine can participate in halogen bonding—
a specific, non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which
can significantly enhance binding affinity and selectivity.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for the synthetic manipulation
of 5-Chloronicotinic acid. As with any chemical reaction, all procedures should be performed
by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Protocol 1: Activation to 5-Chloro-3-pyridinecarbonyl
Chloride

Causality: The conversion of the carboxylic acid to an acyl chloride dramatically increases the
electrophilicity of the carbonyl carbon.[4] This "activates" the molecule, making it highly
susceptible to nucleophilic attack by an amine in a subsequent coupling step. Thionyl chloride
is an excellent reagent for this purpose as the byproducts (SO2 and HCI) are gaseous and
easily removed.

e Reagents:
o 5-Chloronicotinic acid (1.0 eq)

o Thionyl chloride (SOCI2) (2.0 - 3.0 eq)
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o Anhydrous Dichloromethane (DCM) or Toluene

o Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

e Procedure:

o Suspend 5-Chloronicotinic acid in anhydrous DCM or toluene in a round-bottom flask
equipped with a magnetic stirrer and a reflux condenser.

o Carefully add 1-2 drops of DMF to the suspension.

o Slowly add thionyl chloride to the mixture at room temperature. Gas evolution will be
observed.

o Heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for Toluene) and stir for
2-4 hours, or until the reaction mixture becomes a clear solution.

o Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing
by LC-MS to confirm the formation of the methyl ester.

o Once complete, allow the mixture to cool to room temperature.

o Remove the solvent and excess thionyl chloride under reduced pressure (rotary
evaporation). It is advisable to use a base trap (e.g., NaOH solution) to neutralize the
corrosive vapors.

o The resulting crude 5-chloro-3-pyridinecarbonyl chloride is often a solid or oil and is
typically used immediately in the next step without further purification.

Protocol 2: General HATU-Mediated Amide Coupling

Causality: Peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole
Tetramethyl Uronium) provide a milder and often more efficient alternative to acyl chlorides for
forming amides.[9] HATU reacts with the carboxylic acid to form a highly reactive OBt active
ester intermediate.[9] A non-nucleophilic base, such as DIPEA, is required to deprotonate the
carboxylic acid and neutralize the HCI produced during the reaction, driving it to completion.
[10]
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e Reagents:

(¢]

[¢]

[¢]

[e]

o

5-Chloronicotinic acid (1.0 eq)

Amine of interest (1.0 - 1.2 eq)

HATU (1.1 - 1.2 eq)

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

Anhydrous DMF or DCM

e Procedure:

Dissolve 5-Chloronicotinic acid in anhydrous DMF in a round-bottom flask under an inert
atmosphere (e.g., nitrogen or argon).

Add the amine component to the solution.

Add HATU to the reaction mixture, followed by the slow, dropwise addition of DIPEA. The
order of addition can be critical and may need optimization.

Stir the reaction mixture at room temperature for 2-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

Upon completion, quench the reaction by adding water or saturated agueous NaHCOs
solution.

Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2S0a4)
or magnesium sulfate (MgSOa), and filter.

Concentrate the filtrate under reduced pressure.
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o Purify the resulting crude amide product by flash column chromatography on silica gel or
by recrystallization to yield the pure product.

lllustrative Biological Data of Nicotinic Acid
Scaffolds

The 5-chloronicotinic acid scaffold is a component of molecules targeting a wide array of
diseases. While specific data for direct derivatives can be proprietary, the potency of related
compounds underscores the value of this molecular framework. The following table showcases
the biological activity of compounds built upon nicotinic acid and similar scaffolds, illustrating
the potential for discovering highly potent agents.

Table 2: Example Biological Activities of Nicotinic Acid and Related Derivatives

Compound o Potency Therapeutic
Target/Activity Reference(s)
Class/Example (ICso/[ECs0/MIC)  Area
Nevirapine
HIV-1 Reverse ECso = 0.0159 .
Prodrug ) Antiviral (HIV) [11]
Transcriptase UM

(Compound 3)

Acylhydrazone
T Staphylococcus MIC =1.95 ) )
Derivative ] o Antibacterial [12]
epidermidis pg/mL
(Compound 13)
Biotinylated
o A549 Lung i
Colchicine ICs0 =0.085 uM Anticancer [13]
o Cancer Cells
Derivative (9)
Antimicrobial
Isonicotinic Acid (Non- Active ) )
] ] o Antibacterial [14]
Hydrazide (6) tuberculosis (qualitative)
strains)

Note: The compounds listed are derivatives of nicotinic acid or related structures,
demonstrating the broad biological potential of this chemical class.
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Conclusion

5-Chloronicotinic acid is far more than a simple chemical intermediate; it is a strategic tool in
the medicinal chemist's arsenal. Its predictable reactivity, coupled with the pharmacologically
relevant features it imparts to final molecules, makes it a high-value starting point for drug
discovery campaigns. By understanding the principles behind its reactivity and employing
robust synthetic protocols, researchers can efficiently generate novel compound libraries with a
high probability of yielding potent and selective biologically active agents.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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